4-(Azidomethyl)-1,3-oxazole is an organic compound characterized by the presence of an azide group attached to a methyl group, which is further connected to a five-membered oxazole ring. The molecular formula for this compound is and its molecular weight is approximately 124.10 g/mol. This compound belongs to the class of oxazoles, which are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure. Oxazoles are noted for their diverse applications in pharmaceuticals and materials science due to their unique chemical properties and reactivity profiles.
The synthesis of 4-(Azidomethyl)-1,3-oxazole typically involves the reaction of a suitable precursor, such as 4-(bromomethyl)-1,3-oxazole or 4-(chloromethyl)-1,3-oxazole, with sodium azide. This nucleophilic substitution reaction is generally conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to enhance the reaction rate and yield.
In laboratory settings, the following steps are commonly employed:
For industrial applications, these methods may be scaled up while ensuring safety protocols due to the potentially hazardous nature of azides.
The molecular structure of 4-(Azidomethyl)-1,3-oxazole features a five-membered ring with alternating nitrogen and oxygen atoms. The azide group () provides significant reactivity, making this compound useful in various chemical transformations.
This structural information aids in predicting its reactivity and potential applications in organic synthesis.
4-(Azidomethyl)-1,3-oxazole can participate in several types of chemical reactions:
These reactions highlight the versatility of 4-(Azidomethyl)-1,3-oxazole as a synthetic intermediate in various organic transformations.
The mechanism of action for 4-(Azidomethyl)-1,3-oxazole primarily revolves around its azide functionality. In cycloaddition reactions with alkynes, a concerted mechanism occurs where the azide reacts to form a five-membered triazole ring. This transformation involves simultaneous bond formation and breaking, resulting in stable products.
In reduction reactions, the azide group undergoes electron transfer from reducing agents, leading to the cleavage of nitrogen-nitrogen bonds and forming amines. These mechanisms are crucial for understanding how this compound can be utilized in synthetic chemistry and its potential biological applications .
The physical properties of 4-(Azidomethyl)-1,3-oxazole include:
These properties make it essential for researchers to employ proper safety measures during handling and experimentation with this compound .
4-(Azidomethyl)-1,3-oxazole has several noteworthy applications:
4-(Azidomethyl)-1,3-oxazole represents a strategically engineered heterocyclic compound that integrates the bioorthogonal reactivity of the azide group with the privileged scaffold of the oxazole ring. This molecular architecture combines two functionally rich domains: a five-membered 1,3-oxazole core containing oxygen and nitrogen atoms at positions 1 and 3, and an azidomethyl (–CH₂N₃) substituent at the C4 position. The azide group provides a versatile handle for chemoselective transformations, while the electron-deficient oxazole ring contributes to π-stacking interactions and hydrogen-bonding capabilities in biological environments. This hybrid structure exemplifies modern synthetic strategies aimed at creating multifunctional building blocks for chemical biology and drug discovery [1] [3].
Azide-functionalized oxazoles serve as molecular linchpins in medicinal chemistry due to their dual capacity for target engagement and late-stage diversification. The oxazole ring is a validated pharmacophore in FDA-approved drugs (e.g., Mubritinib’s tyrosine kinase inhibition), while the azide group enables "clickable" prodrug strategies and targeted payload delivery [8] [10].
Key pharmacological advantages include:
Table 1: Bioactive Oxazole Derivatives with Azide-Modifiable Scaffolds
Compound | Biological Target | Therapeutic Application | Azide Functionalization Site |
---|---|---|---|
Mubritinib | HER2 Tyrosine Kinase | Anticancer (Phase I) | C4-Alkyl linker |
Oxaprozin analogs | COX-2 | Anti-inflammatory | C5-Position |
AZD-4877 derivatives | Eg5 Kinesin | Antiproliferative | 4-Methyloxazole appendage |
Cephalosporin-oxazole hybrids | Penicillin-Binding Proteins | Antibacterial | β-Lactam C3-Methyl |
Recent studies highlight 4-(azidomethyl)-oxazoles in fragment-based drug discovery (FBDD), where the azide acts as a synthetic handle for combinatorial library generation. For example, CuAAC with alkynyl fragments produced libraries screening against Mycobacterium tuberculosis enoyl reductase (InhA) with IC₅₀ values <1 μM [10] [7].
4-(Azidomethyl)-1,3-oxazole is a benchmark reagent in bioorthogonal chemistry due to its azide group’s orthogonality to biological functionalities. It participates in two primary "click" reactions:
Table 2: Comparative Bioorthogonal Reaction Kinetics of 4-(Azidomethyl)-1,3-oxazole
Reaction Type | Reaction Partner | Rate Constant (k₂, M⁻¹s⁻¹) | Conditions | Primary Applications |
---|---|---|---|---|
CuAAC | Propargyl fluorescein | 0.5–1.2 | CuSO₄/THPTA, pH 7.4 | Intracellular protein tagging |
SPAAC | DBCO-Cy5 | 0.8–1.5 | PBS, 37°C | In vivo tumor imaging |
Staudinger Ligation | Methyl-DPPM phosphine | 0.002–0.005 | Serum-free buffer | Cell-surface glycan profiling |
The compact size of the 4-(azidomethyl)oxazole moiety (<150 Da) minimizes steric perturbation in biomolecular interactions. This feature is exploited in activity-based protein profiling (ABPP), where the azide serves as a "minimalist tag" for identifying enzyme active sites in proteomic studies [3] [6].
Oxazole chemistry originated in the mid-20th century, with the parent oxazole first synthesized in 1947. Early work focused on penicillin analog development during WWII, erroneously postulated to contain an oxazole core [1]. Key synthetic milestones include:
Table 3: Evolution of Oxazole-Containing Pharmaceuticals
Era | Drug/Compound | Oxazole Substitution Pattern | Therapeutic Class | Synthetic Method |
---|---|---|---|---|
1980s | Cefuroxime | C2-Aminothiazolyl-C4-methyl | β-Lactam antibiotic | Ring expansion of thiazoline |
1990s | Oxaprozin | C4,5-Diphenyl | NSAID | Knoevenagel condensation |
2000s | Mubritinib (TAK-165) | C4-(4-Aminopiperidinyl)methyl | Anticancer (HER2 inhibitor) | Van Leusen-TosMIC protocol |
2010s | 4-(Azidomethyl)oxazole probes | C4-Azidomethyl | Bioimaging agents | SN₂ azidation of 4-bromomethyl |
The advent of click-compatible oxazoles marks the current evolutionary phase. 4-(Azidomethyl)-1,3-oxazole exemplifies this trend, synthesized via nucleophilic substitution of 4-(bromomethyl)oxazole with sodium azide—a reaction achieving >95% yield in ethanol/water at 60°C [3] [9]. This scaffold’s integration into DNA-encoded libraries (DELs) underscores its modern utility, enabling rapid screening against epigenetic targets like HDACs and BET bromodomains [7].
Synthetic Pathway to 4-(Azidomethyl)-1,3-oxazole
1. Van Leusen Reaction: R-CHO + TosMIC → 5-R-oxazole (R = ester/carboxylate) 2. Ester Reduction: 5-CO₂R-oxazole → 5-HOCH₂-oxazole (LiAlH₄) 3. Bromination: 5-HOCH₂-oxazole → 5-BrCH₂-oxazole (PBr₃) 4. Azidation: 5-BrCH₂-oxazole + NaN₃ → 5-N₃CH₂-oxazole (EtOH/H₂O, Δ)
Note: Positions renumber as C4-azidomethyl when C5 is substituted per IUPAC numbering [1] [3].
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 21416-85-3
CAS No.: 29733-86-6